![molecular formula C42H64NO31P3 B14793546 D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]: is a complex organic compound that belongs to the inositol phosphate family. This compound is known for its significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] involves multiple stepsThe final steps involve the phosphorylation of the inositol ring to introduce the phosphate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.
化学反应分析
Types of Reactions
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the inositol ring.
Reduction: This can be used to modify the nitrophenyl group.
Substitution: Commonly involves the replacement of the phosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various phosphorylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with different oxidation states, while substitution reactions can produce a variety of inositol derivatives .
科学研究应用
D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] has several scientific research applications:
Chemistry: Used as a model compound to study inositol phosphate chemistry and its derivatives.
Biology: Plays a crucial role in studying cellular signaling pathways, particularly those involving calcium mobilization.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation.
Industry: Limited industrial applications, primarily used in research and development .
作用机制
相似化合物的比较
Similar Compounds
- D-myo-Inositol 1,4,5-trisphosphate
- D-myo-Inositol 1,3,4,5-tetrakisphosphate
- D-myo-Inositol 1,2,4,5,6-pentakisphosphate
Uniqueness
Compared to similar compounds, D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] is unique due to the presence of the 4,5-dimethoxy-2-nitrophenylmethyl group and the specific phosphorylation pattern. These structural features confer distinct biological activities and chemical reactivity .
属性
分子式 |
C42H64NO31P3 |
|---|---|
分子量 |
1171.9 g/mol |
IUPAC 名称 |
[[6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate |
InChI |
InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3 |
InChI 键 |
FNWIHZJMPHUCAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)
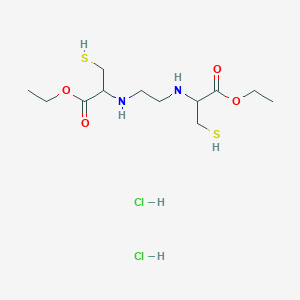


![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
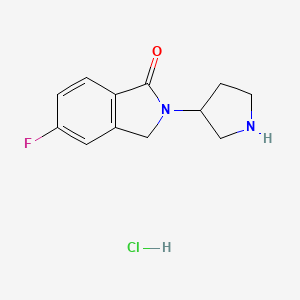
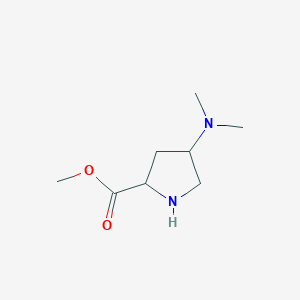
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)
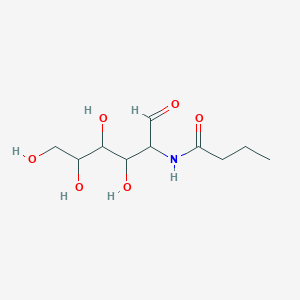

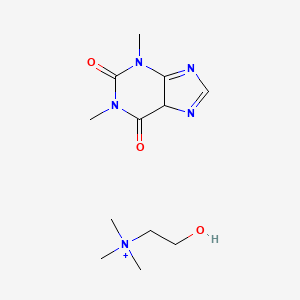
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester](/img/structure/B14793530.png)

